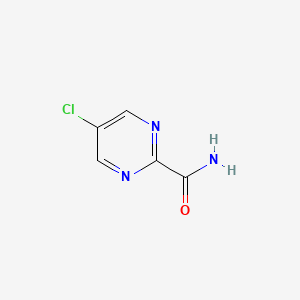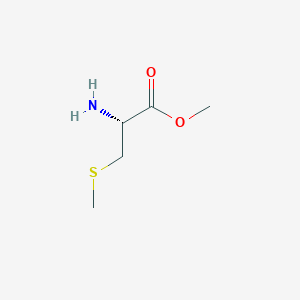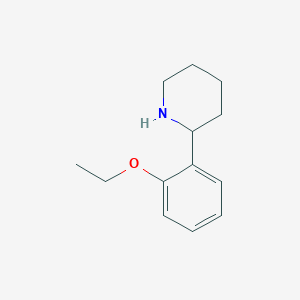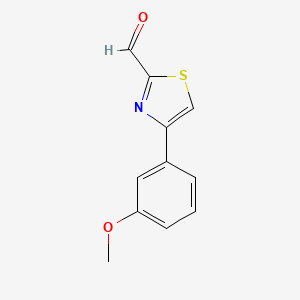
2-(2-Chlorobenzyl)pyrrolidine
Descripción general
Descripción
2-(2-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a benzyl group with a chlorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Pyrrolidines in Chemical Synthesis
Pyrrolidines, a class of organic compounds to which 2-(2-Chlorobenzyl)pyrrolidine belongs, are significant in chemical research due to their biological effects and utility in medicine. They are also applied in industrial sectors such as dyes and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide and nitroprop-1-ene, exemplifies their polar nature and potential for mild condition reactions (Żmigrodzka et al., 2022).
Heme Oxygenase Inhibition
Analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, structurally related to this compound, have been synthesized and evaluated as novel inhibitors of heme oxygenase. They show potent and selective inhibition of the HO-2 isozyme, representing a significant advancement in the field and potential for pharmacological applications (Vlahakis et al., 2013).
Development of Optically Pure Derivatives
Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine were synthesized, showcasing the potential of these compounds in creating chiral molecules. The process involves nucleophilic addition and intramolecular elimination, demonstrating the versatility of pyrrolidines in synthesizing complex organic molecules with high stereoselectivity (Ruano et al., 2006).
Magnetic Properties and Metamagnetic Transitions
Studies on complexes involving pyrrolidine derivatives have revealed intriguing magnetic properties. For instance, a compound synthesized with Co(NCS)2 and 4-(4-chlorobenzyl)pyridine exhibited slow magnetic relaxations and a metamagnetic transition, highlighting the potential of pyrrolidine-based compounds in materials science and magnetic studies (Werner et al., 2015).
Direcciones Futuras
Pyrrolidine derivatives, such as 2-(2-Chlorobenzyl)pyrrolidine, have diverse therapeutic applications and are used in the design of new compounds with different biological profiles . Future research could focus on understanding the action mechanisms of these compounds and conducting structure-activity relationship (SAR) studies .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2-chlorobenzyl)pyrrolidine, have been associated with a wide range of biological activities .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to interact with various targets due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine derivatives, which include 2-(2-Chlorobenzyl)pyrrolidine, have been found to exhibit various biological activities
Cellular Effects
Some pyrrolidine derivatives have been found to have significant bioactivities such as apoptosis, cytolysis effects, and antimycotic, antimitotic, antibacterial, and antifungal activities
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been found to have analgesic effects in animal models of pain
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCYWNTWVXNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


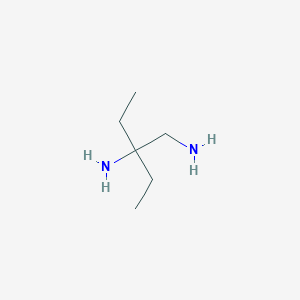
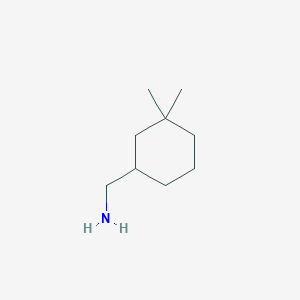

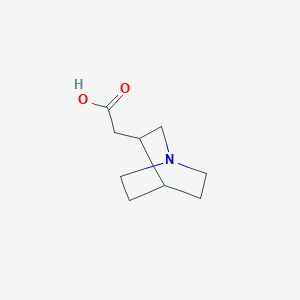
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-YL]acetamide](/img/structure/B3263951.png)



